2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate

Thermal Stability Solvent Selection Process Engineering

Researchers requiring non-volatile specialty solvents often face limited options with symmetric triethylene glycol diesters lacking adequate thermal stability. This asymmetric C6/C10 mixed diester directly addresses that gap. • BP 471.1±25.0 °C - over 270 °C higher than the symmetric C6 diester, enabling high-temperature solvent and heat transfer applications where conventional TEG diesters would volatilize or degrade. • ACD/LogP 5.93 - superior lipid partitioning versus branched analogs (e.g., +0.53 units vs. TEG bis(2-ethylhexanoate)), supporting use as a non-aqueous emollient and skin-permeation enhancer. • Available at ≥95% purity for structure-activity relationship studies, custom mixed-ester synthesis, and analytical method development. Supplied with full quality assurance documentation and reliable global logistics.

Molecular Formula C22H42O6
Molecular Weight 402.6 g/mol
CAS No. 123369-03-9
Cat. No. B8220696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate
CAS123369-03-9
Molecular FormulaC22H42O6
Molecular Weight402.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCC
InChIInChI=1S/C22H42O6/c1-3-5-7-8-9-10-12-14-22(24)28-20-18-26-16-15-25-17-19-27-21(23)13-11-6-4-2/h3-20H2,1-2H3
InChIKeyMCRCHVVIWKCMRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mixed Triethylene Glycol Diester Overview


2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate (CAS 123369-03-9, molecular formula C₂₂H₄₂O₆, molecular weight 402.57 g/mol) is a mixed diester of triethylene glycol, comprising a hexanoyl (C6) group and a decanoyl (C10) group esterified to the glycol backbone . This asymmetric, linear ester is categorized as a specialty solvent, emollient, or chemical intermediate . Its predicted physicochemical properties—including a boiling point of 471.1±25.0 °C, density of 0.978±0.06 g/cm³, and ACD/LogP of 5.93—differentiate it from symmetric triethylene glycol diesters and other mixed esters .

Why Generic Diesters Cannot Substitute


Triethylene glycol diesters constitute a broad class of compounds widely used as plasticizers, lubricants, and solvents; however, the specific chain length asymmetry in 2-(2-(2-(hexanoyloxy)ethoxy)ethoxy)ethyl decanoate imparts distinct physicochemical properties that cannot be replicated by symmetric diesters (e.g., triethylene glycol bis(decanoate) or triethylene glycol dicaproate) or by mixed esters with different acyl chain combinations . Because performance in applications ranging from high-temperature solvent processes to lipophilic personal care formulations is directly linked to parameters such as boiling point, density, and lipophilicity, substituting this compound with a generic analog may lead to suboptimal thermal stability, altered compatibility, or inconsistent product performance . The following quantitative evidence substantiates these differentiated properties.

Differentiation Evidence vs. Closest Analogs


Boiling Point vs. Symmetric C6 Diester

The predicted boiling point of 2-(2-(2-(hexanoyloxy)ethoxy)ethoxy)ethyl decanoate is 471.1±25.0 °C at 760 mmHg, significantly higher than the 201 °C (at 3.5 Torr) reported for triethylene glycol dicaproate (CAS 25176-75-4), a symmetric C6 diester . This >270 °C difference under atmospheric pressure (estimated via vapor pressure adjustment) indicates that the mixed C6/C10 diester offers substantially greater thermal stability and lower volatility, which are critical attributes for high-temperature processing applications where symmetric short-chain diesters would evaporate or decompose .

Thermal Stability Solvent Selection Process Engineering

Lipophilicity vs. Branched C8 Diester

The predicted ACD/LogP for 2-(2-(2-(hexanoyloxy)ethoxy)ethoxy)ethyl decanoate is 5.93, which is 0.53 log units higher than the XLogP3-AA value of 5.4 reported for triethylene glycol bis(2-ethylhexanoate) (CAS 94-28-0), a branched C8 symmetric diester with identical molecular weight . This elevated lipophilicity suggests that the linear, asymmetric C6/C10 diester exhibits a stronger tendency to partition into non-polar phases or lipid bilayers, potentially influencing its behavior as a permeation enhancer or emollient in topical formulations .

Drug Delivery Cosmetic Formulation Partition Coefficient

Density Variation and Formulation Impact

The predicted density of 2-(2-(2-(hexanoyloxy)ethoxy)ethoxy)ethyl decanoate is 0.978±0.06 g/cm³, which is approximately 0.025 g/cm³ lower than the predicted density of triethylene glycol dicaproate (CAS 25176-75-4; 1.003±0.06 g/cm³) . While modest, this difference may influence buoyancy, mixing behavior, and phase separation kinetics in multi-component liquid formulations, particularly in emulsions or suspensions where precise density matching is critical for long-term stability .

Formulation Science Density Matching Emulsion Stability

Purity and Pricing Differentiation

As a specialty mixed ester, 2-(2-(2-(hexanoyloxy)ethoxy)ethoxy)ethyl decanoate is commercially available at minimum purities of 95% (AKSci) and 98% (Leyan), positioning it as a research-grade or technical-grade chemical . In contrast, generic triethylene glycol diesters such as triethylene glycol bis(2-ethylhexanoate) (CAS 94-28-0) are typically sold in bulk at industrial purities for plasticizer applications . The specialized asymmetric structure of the C6/C10 diester, combined with smaller production volumes, results in a higher unit price (e.g., ¥152,900 for 0.1 g from Fujifilm Wako), underscoring its niche procurement profile for targeted research and development rather than commodity-scale use .

Chemical Sourcing Research Reagent Cost Analysis

Application Scenarios


High-Temperature Specialty Solvent

With a predicted boiling point of 471.1±25.0 °C—more than 270 °C higher than the symmetric C6 diester triethylene glycol dicaproate—2-(2-(2-(hexanoyloxy)ethoxy)ethoxy)ethyl decanoate is uniquely suited for solvent applications requiring minimal volatility and robust thermal stability at elevated temperatures . This property directly addresses the needs of chemical syntheses, polymer processing, or heat transfer systems where conventional triethylene glycol diesters would evaporate or degrade.

Lipophilic Emollient and Permeation Enhancer

The ACD/LogP value of 5.93—0.53 units higher than that of the branched C8 analog triethylene glycol bis(2-ethylhexanoate)—indicates superior partitioning into lipid-rich environments . This makes the compound a promising candidate as a non-aqueous emollient or a skin-permeation enhancer in personal care and pharmaceutical topical products, where increased lipophilicity can improve the delivery of active ingredients .

Research Intermediate for Custom Synthesis

The commercial availability of 2-(2-(2-(hexanoyloxy)ethoxy)ethoxy)ethyl decanoate at purities ≥95% and its niche pricing profile (e.g., ¥152,900 for 0.1 g) confirm its role as a specialized research reagent rather than a commodity chemical . This procurement context makes it appropriate for laboratory-scale synthesis of custom mixed esters, structure-activity relationship studies, or as an authentic standard for analytical method development, where precise molecular architecture is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.